![molecular formula C5H9FO3S B1492399 3-Fluoro-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione CAS No. 2098129-99-6](/img/structure/B1492399.png)
3-Fluoro-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione
Overview
Description
3-Fluoro-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione, commonly known as 3F3H, is an organofluorine compound that is widely used in scientific research. It is a versatile molecule that can be used as a starting material in organic synthesis, as a reagent in organic reactions, and as a probe in biochemical and physiological studies.
Scientific Research Applications
Radiolabeling of Peptides and Proteins
FPyME, a fluoropyridine-based maleimide reagent, is designed for the prosthetic labeling of peptides and proteins through selective conjugation with a thiol function. It carries a radioactive halogen (fluorine-18) and ensures efficient alkylation of free thiol functions in cysteine residues. This process is significant for developing new peptide- and protein-based radiopharmaceuticals for PET imaging, offering excellent chemoselectivity and an alternative to nonselective carboxylate and amine-reactive reagents (de Bruin et al., 2005).
Synthesis of Fluorinated Compounds
The synthesis of various fluorinated cyclohexane and aromatic derivatives, including the diketone 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione, provides a pathway to generate unprecedented fluorinated compounds. This process involves Mukaiyama Michael type reactions and base-induced conversions, leading to the creation of stable ketols and biphenylols. These synthetic routes open doors to a range of fluorinated compounds from commercially available precursors (Massicot et al., 2011).
Fluorescent Probes for Thiol Labeling
Acrylodan, a fluorophore with a 6-acyl-2-dimethylaminonaphthalene moiety, is used for thiol-selective labeling in proteins, enhancing quantum yield upon reaction with thiols. The fluorescent derivatives, sensitive to environmental polarity, aid in studying hydrophobic domains, conformational changes, and dipolar relaxation processes in proteins. This demonstrates the role of specific fluorophores in biochemical analysis and understanding protein dynamics (Prendergast et al., 1983).
Stereoselective Binding Studies
Investigations on thiolane 1-oxides, analogs of carbonyl substrates, in their interaction with liver alcohol dehydrogenase-NADH complex show uncompetitive inhibition against alcohol. The study of different stereoisomers and their inhibitory effects, along with the examination of binding sites and flexible amino acid side chains, contribute to the understanding of enzyme-substrate interactions and enzyme flexibility (Cho et al., 1997).
Surface Property Studies in Polymers
Research on fluorotelomer alcohol-based fluorinated isocyanates and their reaction with hydroxyl-containing acrylic copolymers highlights the creation of films with significantly reduced surface energy. These films exhibit surfaces enriched with fluorine, indicating potential applications in surface coatings and materials science to achieve desired hydrophobic or hydrophilic properties (Thomas et al., 1998).
Mechanism of Action
Target of Action
Similar compounds such as 3’-fluoro-3’-deoxythymidine 5’-monophosphate have been found to target thymidylate kinase .
Mode of Action
It’s worth noting that similar compounds have been synthesized through a one-pot stepwise photocatalytic c–n cross-coupling and deaminative 2-oxidation–3,3-fluorohydroxylation process .
Biochemical Pathways
Similar compounds have been synthesized through a one-pot stepwise photocatalytic c–n cross-coupling and deaminative 2-oxidation–3,3-fluorohydroxylation process .
Pharmacokinetics
The total body clearance of FTC was 1.8 +/- 0.1 liters/h/kg, and the oral bioavailability was 90% +/- 8% .
Action Environment
Similar compounds have been synthesized under mild conditions .
properties
IUPAC Name |
(3-fluoro-1,1-dioxothiolan-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3S/c6-5(3-7)1-2-10(8,9)4-5/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSJWBAONGORPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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